molecular formula C19H22N2O3S B2553206 N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 921786-78-9

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B2553206
CAS No.: 921786-78-9
M. Wt: 358.46
InChI Key: IOLKWAKUISPYSX-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1-ethyl-substituted dihydroindol-2-one core linked to a 2,4,5-trimethylbenzene sulfonamide group.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-5-21-17-7-6-16(10-15(17)11-19(21)22)20-25(23,24)18-9-13(3)12(2)8-14(18)4/h6-10,20H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLKWAKUISPYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfonamide Formation: The indole derivative is then reacted with a sulfonyl chloride (e.g., 2,4,5-trimethylbenzenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.

    Ethylation: The final step involves the ethylation of the indole nitrogen using an ethylating agent like ethyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein binding.

    Medicine: Potential use as an antibiotic or enzyme inhibitor.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, binding to the active site of enzymes and inhibiting their activity.

    Antibacterial Activity: Sulfonamides typically inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with three structurally related sulfonamides from the evidence (F721-0032, F743-0096, and F721-0023), focusing on substituent effects, molecular properties, and inferred physicochemical behavior.

Structural and Substituent Differences

Compound ID Benzene Ring Substituents Indole/Quinoline Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 2,4,5-Trimethyl 1-Ethyl C19H22N2O3S* ~362.5*
F721-0032 2-Methoxy-5-methyl 1-Ethyl C18H20N2O4S 360.43
F743-0096 2-Methoxy-4,5-dimethyl 1-Methyl (tetrahydroquinoline) C19H22N2O4S 374.46
F721-0023 4-Methyl 1-Ethyl C17H18N2O3S* ~338.4*

*Inferred values based on substituent changes.

Key Observations

Substituent Effects on Lipophilicity: The target compound’s 2,4,5-trimethyl benzene substituents enhance lipophilicity compared to F721-0032 (2-methoxy-5-methyl). Methoxy groups introduce polarity (logP = 2.78 for F721-0032 ), whereas methyl groups increase hydrophobicity. The target’s logP is predicted to be higher (~3.2–3.5).

Hydrogen-Bonding Capacity: F721-0032 has 7 hydrogen-bond acceptors (methoxy oxygen contributes) and 1 donor, with a polar surface area (PSA) of 64.26 Ų .

Steric and Conformational Effects: The 1-ethyl group on the indole ring (target and F721-0032) introduces greater steric bulk compared to F743-0096’s 1-methyl tetrahydroquinoline. This may influence binding interactions in biological targets. F721-0023’s simpler 4-methyl benzene substituent results in a lower molecular weight (~338.4 g/mol) and reduced steric hindrance compared to the target.

Physicochemical Property Comparison

Property Target Compound* F721-0032 F743-0096 F721-0023*
Molecular Weight (g/mol) ~362.5 360.43 374.46 ~338.4
logP (Predicted) ~3.2–3.5 2.78 ~2.8–3.1 ~2.5–2.8
Polar Surface Area (Ų) ~55–60 64.26 ~65–70 ~50–55
Hydrogen-Bond Acceptors 6 7 8 5

*Inferred values based on structural analogs.

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